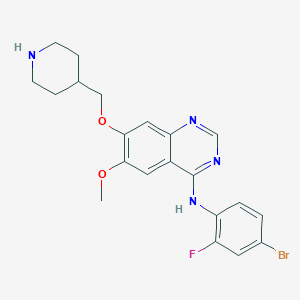

N-Desmethyl vandetanib

Overview

Description

N-Desmethyl vandetanib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Mechanism of Action

Target of Action

N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .

Mode of Action

this compound acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .

Pharmacokinetics

this compound is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.

Result of Action

The inhibition of the targeted tyrosine kinases by this compound leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCPERSEGREUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416177 | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338992-12-4 | |

| Record name | N-Desmethyl vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

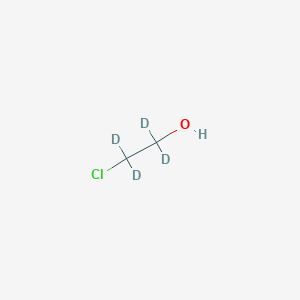

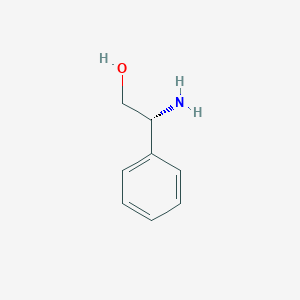

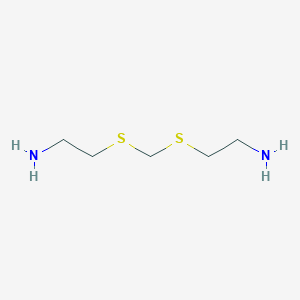

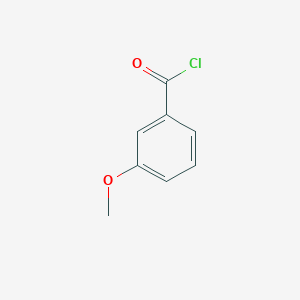

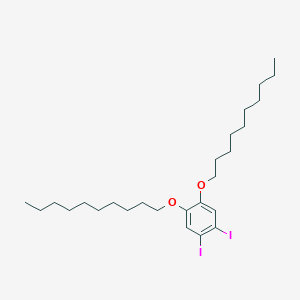

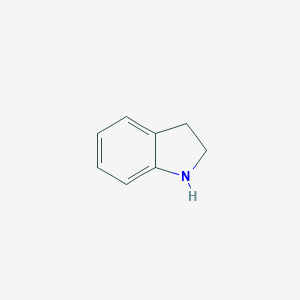

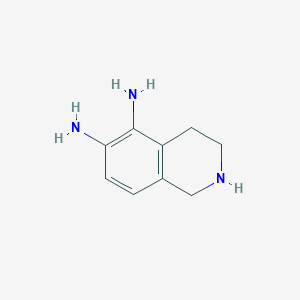

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions N-Desmethyl Vandetanib as a major metabolite of Vandetanib. How does the presence of this metabolite in liver tissue compare to Vandetanib itself after Vandetanib-eluting Radiopaque Beads (VERB) administration?

A1: The study found that both Vandetanib and its metabolite, this compound, were present in the treated liver sections of swine 30 days after VERB administration. The levels of both compounds were above the in vitro IC50 for biological effectiveness []. This suggests that this compound may also contribute to the therapeutic effect of VERB, although further research is needed to confirm its specific activity. At 90 days post-administration, both Vandetanib and this compound were still detectable in the treated liver tissue, but near or below the limit of quantification in untreated sections []. This finding highlights the sustained release capability of VERB and the persistence of both Vandetanib and its metabolite in the targeted tissue.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)